- Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysis, Russian Journal of Applied Chemistry, 2014, 87(7), 899-903
Cas no 540-07-8 (amyl caproate)
amyl caproate Chemical and Physical Properties
Names and Identifiers
-
- amyl caproate
- pentyl hexanoate
- n-Caproic acid n-amyl ester
- n-Amyl hexanoate
- Amyl Hexanoate
- 1-pentylhexanoate
- Amyl capronate
- Amyl hexoate
- Hexanoic Acid Amyl Ester
- Hexanoic acid,pentyl ester
- Hexansaeure-pentylester
- n-Amyl caproate
- n-Pentyl hexanoate,Amyl caproate,Hexanoic acid pentyl ester
- n-pentyl n-hexanoate
- Pentyl caproate
- NSC 46119
- NSC 53794
- Hexanoic acid pentyl ester
-
- MDL: MFCD00027281
- Inchi: 1S/C11H22O2/c1-3-5-7-9-11(12)13-10-8-6-4-2/h3-10H2,1-2H3
- InChI Key: WRFZKAGPPQGDDQ-UHFFFAOYSA-N
- SMILES: CCCCCOC(CCCCC)=O
Computed Properties
- Exact Mass: 186.16200
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 9
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.8
Experimental Properties
- Color/Form: Colorless liquid
- Density: 0.858 g/mL at 25 °C(lit.)
- Melting Point: -47°C
- Boiling Point: 226 °C(lit.)
- Flash Point: Degrees Fahrenheit:195.8°F
Degrees Celsius:91°C - Refractive Index: n20/D 1.418-1.422
n20/D 1.42(lit.) - PSA: 26.30000
- LogP: 3.30010
- Merck: 605
- FEMA: 2074 | AMYL HEXANOATE
- Solubility: Soluble in ethanol \ ether and acetone, insoluble in water
amyl caproate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H227
- Warning Statement: P210-P280-P370+P378-P403+P235-P501
- Hazardous Material transportation number:NA 1993 / PGIII
- WGK Germany:2
- Hazard Category Code: 36/38
- Safety Instruction: 26
- RTECS:MO8421700
-
Hazardous Material Identification:
amyl caproate Customs Data
- HS CODE:2915900090
- Customs Data:
China Customs Code:
2915900090Overview:
2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%
amyl caproate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P859158-500ml |
Pentyl Hexanoate |
540-07-8 | ≥98% | 500ml |
¥788.00 | 2022-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W207403-SAMPLE |
amyl caproate |
540-07-8 | ≥98%, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W207403-100G |
amyl caproate |
540-07-8 | 100g |
¥518.29 | 2023-11-12 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W207403-1KG |
amyl caproate |
540-07-8 | 1kg |
¥1049.39 | 2023-11-12 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W207403-9KG |
amyl caproate |
540-07-8 | 9kg |
¥15869.52 | 2023-11-12 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W207403-20KG |
amyl caproate |
540-07-8 | 20kg |
¥17702.94 | 2023-11-12 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04550-1ml |
PENTYL HEXANOATE |
540-07-8 | 1ml |
¥898.0 | 2021-09-03 | ||
| abcr | AB139022-25 ml |
n-Caproic acid n-amyl ester, 98%; . |
540-07-8 | 98% | 25 ml |
€47.50 | 2024-04-17 | |
| abcr | AB139022-500 ml |
n-Caproic acid n-amyl ester, 98%; . |
540-07-8 | 98% | 500 ml |
€295.20 | 2024-04-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X60395-25ml |
PENTYL HEXANOATE |
540-07-8 | ≥98% | 25ml |
¥78.0 | 2023-09-05 |
amyl caproate Production Method
Production Method 1
amyl caproate Preparation Products
- cyclohex-2-en-1-one (930-68-7)
- Cyclopentanol (96-41-3)
- Cyclohexyl hexanoate (6243-10-3)
- Cyclohexane,1,1'-oxybis- (4645-15-2)
- 1-Butyl 6-hexyl hexanedioate (177738-29-3)
- Pentyl cyclopentanecarboxylate (959026-72-3)
- pentane-1,5-diol (111-29-5)
- Cyclohexyl Propionate (6222-35-1)
- Pentanedioic acid, monocyclohexyl ester (54812-71-4)
- amyl caproate (540-07-8)
- cyclohexyl butyrate (1551-44-6)
- Methylcyclohexane (108-87-2)
- 1,3-Cyclohexanediol (504-01-8)
- Cyclohexanol (108-93-0)
- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (28746-99-8)
- 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol (65181-96-6)
- [1,1′-Bicyclohexyl]-1,2-diol (92789-32-7)
- 6-oxo-6-(pentyloxy)hexanoic acid (17961-10-3)
- Cyclohexane-1,2-diol (931-17-9)
- 1,6-Hexanediol (629-11-8)
amyl caproate Suppliers
amyl caproate Related Literature
-
Juliete Pedreira Nogueira,Airla Carla Pires de Siqueira,Rafael Donizete Dutra Sandes,Mércia de Sousa Galv?o,Maria Terezinha Santos Leite Neta,Narendra Narain Anal. Methods 2018 10 5851
-
Jiaxin Hong,Junshan Wang,Chunsheng Zhang,Zhigang Zhao,Wenjing Tian,Yashuai Wu,Hao Chen,Dongrui Zhao,Jinyuan Sun RSC Adv. 2021 11 33511
-
Kirridharhapany T. Radhakrishnapany,Chee Yan Wong,Fang Khai Tan,Jia Wen Chong,Raymond R. Tan,Kathleen B. Aviso,Jose Isagani B. Janairo,Nishanth G. Chemmangattuvalappil Mol. Syst. Des. Eng. 2020 5 1391
-
Dong Han,Siyang Deng,Hang Wang,Feng Huang,Marie-Laure Fauconnier,Hong Li,Jian Zheng,Linchun Meng,Chunhui Zhang,Xia Li Food Funct. 2023 14 6554
-
Jay D. Wadhawan,Frank Marken,Richard G. Compton,Steven D. Bull,Stephen G. Davies Kolbe reactions. Jay D. Wadhawan Frank Marken Richard G. Compton Steven D. Bull Stephen G. Davies Chem. Commun. 2001 87
Additional information on amyl caproate
Professional Introduction to Amyl Caproate (CAS No. 540-07-8)
Amyl caproate, chemically known by its CAS number 540-07-8, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This ester, derived from caproic acid and amyl alcohol, exhibits a range of properties that make it valuable in various applications, particularly in the formulation of fragrances, solvents, and as an intermediate in organic synthesis. The compound's molecular structure, consisting of a six-carbon chain linked to a carboxylate group, contributes to its versatility and reactivity.
The chemical formula of amyl caproate is C10H20O2, reflecting its composition of carbon, hydrogen, and oxygen atoms. This structure allows for multiple functionalization points, making it a useful building block in the synthesis of more complex molecules. In recent years, researchers have been exploring the potential of amyl caproate in pharmaceutical applications, particularly in the development of novel drug delivery systems and bioactive compounds.
One of the most compelling aspects of amyl caproate is its role as a solvent and cosolvent in various chemical processes. Its moderate polarity and ability to dissolve a wide range of organic compounds make it an excellent choice for use in extraction, purification, and reaction media. Additionally, its low toxicity profile and pleasant odor profile have led to its incorporation in cosmetic formulations, where it serves as a carrier for active ingredients.
In the realm of pharmaceutical research, amyl caproate has been investigated for its potential as a prodrug or co-solvent in drug formulations. Prodrugs are pharmacologically inactive compounds that are converted into active drugs within the body. The structural properties of amyl caproate make it an ideal candidate for this purpose, as it can enhance the solubility and bioavailability of poorly soluble drugs. Recent studies have demonstrated its efficacy in improving the oral absorption of hydrophobic medications, thereby increasing their therapeutic efficacy.
The use of amyl caproate in fragrance formulations is another area where its unique properties shine. Its ester structure imparts a fruity aroma with hints of banana or apple, making it a popular choice in perfumes and personal care products. The compound's stability under various conditions ensures that it remains effective over time, contributing to the longevity and appeal of scented products.
Recent advancements in synthetic chemistry have also highlighted the role of amyl caproate as an intermediate in the production of more complex molecules. For instance, researchers have utilized it in the synthesis of cyclic esters and other derivatives that exhibit interesting biological activities. These derivatives are being explored for their potential applications in anti-inflammatory, antimicrobial, and anti-cancer therapies.
The environmental impact of using amyl caproate has also been a focus of recent research. Studies have shown that amyl caproate is biodegradable and has a low environmental persistence. This makes it an attractive alternative to traditional solvents that may be more harmful to ecosystems. Furthermore, efforts are underway to develop greener synthetic routes for producing amyl caproate, ensuring that its production is both efficient and sustainable.
In conclusion, amyl caproate (CAS No. 540-07-8) is a multifaceted compound with applications spanning from fragrances to pharmaceuticals. Its unique chemical properties make it invaluable as a solvent, prodrug carrier, and synthetic intermediate. As research continues to uncover new uses for this compound, its importance in various industries is likely to grow even further. The ongoing development of sustainable production methods ensures that amyl caproate can be utilized responsibly while maintaining its high performance and versatility.
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